molecular formula C20H25FN6O2S B3014992 N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide CAS No. 1251705-47-1

N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B3014992
CAS No.: 1251705-47-1
M. Wt: 432.52
InChI Key: HYHCHJZACJGTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an acetamide group at position 3 and a piperidine-piperazine moiety at position 3. The piperazine ring is further functionalized with a 4-fluorophenyl carbonyl group.

Properties

IUPAC Name

N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2S/c1-14(28)22-19-23-20(30-24-19)27-8-6-15(7-9-27)18(29)26-12-10-25(11-13-26)17-4-2-16(21)3-5-17/h2-5,15H,6-13H2,1H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCHJZACJGTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NSC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine and piperidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like N-bromosuccinimide and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxides, while reduction of the piperidine ring can lead to the formation of secondary amines.

Scientific Research Applications

Medicinal Chemistry

N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide has been investigated for its potential therapeutic effects in treating various neurological disorders. Its structural components suggest interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognition.

Case Study: Neuropharmacological Effects

Research has demonstrated that compounds with similar structures can act as serotonin and dopamine receptor modulators. For instance, derivatives of piperazine have shown efficacy in animal models for anxiety and depression.

Biological Research

The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids. Its ability to form stable complexes can be leveraged to design targeted drug delivery systems.

Case Study: Protein Binding Studies

Studies on similar thiadiazole derivatives have indicated strong binding affinities to specific protein targets, which enhances their therapeutic index. This suggests that this compound may also exhibit favorable binding characteristics .

Materials Science

The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Its application in creating advanced polymers or nanomaterials is an area of ongoing research.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesApplication Area
Compound APiperazine-basedAntidepressant
Compound BThiadiazole coreAnticancer
N-(5-{...})Fluorophenyl groupDrug Delivery

Mechanism of Action

The mechanism of action of N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name/ID Key Structural Features Biological Activity Synthesis Notes References
Target Compound 1,2,4-thiadiazole, acetamide, 4-fluorophenyl-piperazine-carbonyl-piperidine Not explicitly reported Not detailed in evidence N/A
Compound 9b (N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) Pyridine, chloro-trifluoromethyl benzoyl piperazine, acetamide Not specified 26% yield; elution with petroleum ether/ethyl acetate
VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) 1,3,4-thiadiazole, 4-chlorophenyl, piperidinyl acetamide Analgesic, antipyretic Synthesized via nucleophilic substitution; characterized by IR, NMR, MS
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) Benzothiazole, methylpiperazine acetamide Anticancer (implied by title) Coupling reaction in DMF with K₂CO₃
11c (5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide) Quinoline, dichlorophenyl piperazine, pentanamide Not explicitly reported Purified via normal phase chromatography
4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethyl-piperazine-1-carboxamide Pyrazole, chlorophenyl-fluorophenyl, piperazine carboxamide Antimicrobial Synthesized as part of antimicrobial research

Key Findings

Thiadiazoles are often used in drug design for their balanced lipophilicity and ability to interact with biological targets .

Piperazine-Piperidine Moieties :

  • The piperazine-piperidine scaffold in the target compound is shared with 11c and Compound 9b. Piperazine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier . The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or dichlorophenyl groups in VA17 and 11c .

Acetamide Functionality :

  • The acetamide group in the target compound, VA17, and BZ-IV likely contributes to hydrogen-bonding interactions with target proteins. In BZ-IV, this group is linked to a benzothiazole ring, which is associated with anticancer activity .

Biological Activity Trends :

  • Fluorinated aryl groups (e.g., 4-fluorophenyl in the target compound) are often used to improve selectivity and reduce off-target effects compared to chlorinated analogs . VA17’s 4-chlorophenyl group is linked to analgesic effects, suggesting the target compound’s fluorophenyl substitution may offer a distinct pharmacological profile .

Biological Activity

N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide (CAS Number: 1251705-47-1) is a complex organic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Piperazine and Piperidine Rings : Common in medicinal chemistry, these rings contribute to the compound's interaction with biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Thiadiazole Moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound is hypothesized to modulate the activity of monoamine oxidases (MAO), which are critical in neurotransmitter metabolism.

Interaction with Monoamine Oxidases

Research indicates that derivatives containing piperazine moieties exhibit inhibitory effects on MAO-A and MAO-B. For instance, compounds structurally related to this compound have shown varying inhibitory potencies:

  • IC50 Values : Some derivatives have demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potential for therapeutic applications in mood disorders and neurodegenerative diseases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. The presence of thiadiazole rings is often associated with enhanced antimicrobial properties. A comparative study highlighted the efficacy of related compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
T6E. coli25 µg/mL
T3S. aureus50 µg/mL

These results suggest that modifications to the thiadiazole structure can significantly influence antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxic effects were evaluated using L929 fibroblast cells. The compound demonstrated varying degrees of cytotoxicity depending on concentration:

  • T6 showed no significant cytotoxic effects at concentrations up to 100 µM.
  • T3 exhibited complete cell death at higher concentrations (50 and 100 µM), indicating a need for careful dosage consideration in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives could enhance serotonin levels by inhibiting MAO-A, suggesting potential use in treating depression .
  • Neuroprotective Effects : Research indicated that compounds similar to this compound might protect neuronal cells from oxidative stress through antioxidant mechanisms .
  • Inflammatory Response Modulation : Thiadiazole derivatives have shown promise in reducing inflammation markers in vitro, indicating their potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide?

  • Methodology : The compound’s synthesis can be optimized using multi-step protocols involving piperazine intermediates. For example, coupling 4-(4-fluorophenyl)piperazine-1-carbonyl derivatives with functionalized thiadiazole-acetamide precursors under basic conditions (e.g., DBU or triethylamine) in solvents like DCM or ethanol. Key intermediates may require protection/deprotection steps, as seen in analogous piperazine-thiadiazole syntheses .
  • Characterization : Confirm intermediate purity via HPLC and final structure validation using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural analogs of this compound be designed to explore initial structure-activity relationships (SAR)?

  • Approach : Modify the fluorophenyl-piperazine moiety or the thiadiazole-acetamide core. For instance:

  • Replace the 4-fluorophenyl group with other aryl/heteroaryl substituents (e.g., 2,3-dichlorophenyl or pyridinyl) to assess electronic effects on bioactivity .
  • Vary the piperidine linker’s length or introduce substituents (e.g., hydroxyethyl groups) to alter pharmacokinetic properties .
    • Screening : Test analogs in preliminary assays (e.g., antimicrobial or kinase inhibition) to identify pharmacophore requirements .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Case Example : If inconsistent results arise in anticancer assays (e.g., varying IC50_{50} values across cell lines), consider:

  • Assay Conditions : Differences in cell culture media, incubation times, or cytotoxicity endpoints (e.g., MTT vs. apoptosis markers) .
  • Metabolic Stability : Evaluate compound stability in vitro (e.g., liver microsome assays) to rule out degradation artifacts .
  • Target Engagement : Use competitive binding assays (e.g., SPR or thermal shift) to confirm direct interaction with proposed targets like kinases or carbonic anhydrases .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

  • Methods :

  • Molecular Docking : Screen against databases (e.g., PDB or ChEMBL) to identify potential off-targets like GPCRs or ion channels. Use software such as AutoDock Vina with flexible ligand-receptor docking protocols .
  • Machine Learning : Train models on datasets of piperazine-containing compounds to predict ADMET properties or toxicity risks .
    • Validation : Cross-validate predictions with experimental selectivity profiling (e.g., broad-panel kinase assays) .

Q. How can crystallographic data improve the design of derivatives with enhanced potency?

  • Strategy : Solve the X-ray structure of the compound bound to its primary target (e.g., a kinase or enzyme active site). Analyze:

  • Binding Interactions : Hydrogen bonds between the acetamide carbonyl and catalytic residues.
  • Hydrophobic Pockets : Fit of the 4-fluorophenyl group into hydrophobic regions, guiding substituent optimization .
    • Application : Use Cambridge Structural Database (CSD) parameters to refine substituent geometry and minimize steric clashes .

Methodological Guidelines

  • Data Contradiction Analysis :
    • Compare assay protocols (e.g., reagent batches, cell passage numbers) and statistical methods (e.g., ANOVA vs. non-parametric tests) to identify variability sources .
  • SAR Refinement :
    • Prioritize substituents with computed descriptors (e.g., logP, polar surface area) to balance solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.